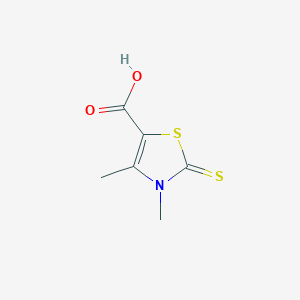

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S2/c1-3-4(5(8)9)11-6(10)7(3)2/h1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGSETBXWVRKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid typically involves the reaction of 4-amino-3,4-dimethylthiazole with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features and Reactivity

Substituent Effects

- Methyl Groups at Positions 3 and 4 : These substituents introduce steric hindrance, reducing reactivity at adjacent positions compared to unsubstituted analogs like 2-thioxo-2,3-dihydrothiazole-5-carboxylic acid. For example, in diaziridine synthesis, the methyl groups in 3,4-dimethyl derivatives require precise stoichiometry of CS₂ and KOH (1:1.7:2.0 molar ratio for hydrazide, CS₂, and KOH) to avoid forming thiadiazolidine byproducts .

- Ethyl Ester Derivatives : Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate () replaces the carboxylic acid with an ester group, enhancing lipophilicity and altering solubility. This modification is critical in prodrug design .

Planarity and Crystallography

- X-ray analysis of structurally related compounds, such as 3-benzoylamino-4-amino-2-imino-2,3-dihydrothiazole-5-carboxylic acid ethyl ester (), reveals non-planar configurations with three distinct planar regions (P1, P2, P3). In contrast, the 3,4-dimethyl substitution in the target compound likely increases torsional strain, further reducing planarity and affecting intermolecular interactions .

Physicochemical Properties

Table 2: Physical Properties of Selected Thiazole Derivatives

- Key Insight: The carboxylic acid group in the target compound reduces solubility in non-polar solvents compared to ester or oxazole analogs. Methyl substituents downfield-shift NMR signals for adjacent protons .

Biological Activity

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid (CAS No. 313514-01-1) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its thione structure and has been studied for its potential applications in agriculture and medicine due to its growth stimulant and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 175.25 g/mol. The compound features a thiazole ring with a thione functional group, which plays a crucial role in its biological activity.

1. Plant Growth Stimulant Activity

Research indicates that derivatives of this compound exhibit significant plant growth stimulant activities. In comparative studies, these compounds have shown effectiveness similar to that of heteroauxin, a well-known plant growth regulator. The synthesized compounds were tested in greenhouse conditions and demonstrated promising results in enhancing plant growth parameters such as height and biomass accumulation .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses both antibacterial and antifungal activities. For instance, it was tested against various strains of bacteria including Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Standard (Tetracycline) |

|---|---|---|

| Staphylococcus aureus | 15 | 16 |

| Bacillus cereus | 14 | 15 |

| Escherichia coli | 12 | 14 |

| Pseudomonas aeruginosa | 11 | 13 |

3. Cytotoxicity and Antitumor Activity

The biological activity of thiazole derivatives extends into cancer research, where they have been investigated for cytotoxic effects against various cancer cell lines. Notably, the presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds. For example, structural modifications have been shown to improve the IC50 values significantly against different tumor cell lines .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | A-431 | 1.98 ± 1.22 |

| Compound C | HT29 | <10 |

Case Study 1: Agricultural Application

In a controlled greenhouse study, various formulations containing derivatives of the compound were applied to crops such as tomatoes and cucumbers. The results indicated a marked improvement in growth metrics compared to untreated controls, suggesting practical applications in agricultural settings as bio-stimulants .

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested for their antimicrobial efficacy against clinical isolates of pathogenic bacteria. The study highlighted that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.